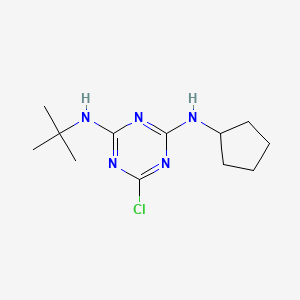
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel that is involved in various physiological processes.
Wirkmechanismus
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine acts as a competitive antagonist of TRPM8 by binding to the channel's pore region and preventing the influx of calcium ions. This inhibition of TRPM8 activity leads to a decrease in cold sensitivity and pain sensation.
Biochemical and Physiological Effects:
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In animal studies, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to reduce cold sensitivity and pain sensation. Additionally, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM8.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine in lab experiments is its high selectivity for TRPM8. This allows researchers to specifically target this ion channel without affecting other channels. However, one limitation of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine. One potential application of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is in the development of drugs for the treatment of chronic pain. Another potential application is in the development of drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of TRPM8 inhibition by N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine and to identify any potential side effects of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.
Synthesemethoden
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine starts with the reaction of tert-butylamine with 6-chloro-1,3,5-triazine-2,4-dichloride to form tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine. The intermediate product is then reacted with cyclopentylamine to form N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in medical research. The compound has been shown to be a potent and selective TRPM8 antagonist, which makes it a promising candidate for the development of drugs that target this ion channel. TRPM8 has been implicated in various physiological processes, including pain sensation, thermoregulation, and cancer progression.
Eigenschaften
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-12(2,3)18-11-16-9(13)15-10(17-11)14-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCFOWLTCIRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)

